methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate
Description
Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a methyl ester moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its structural rigidity, hydrogen-bonding capability, and electronic properties make it valuable for designing bioactive molecules and coordination complexes .
Properties
IUPAC Name |
methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)5(9)10-2/h1-2H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTKAEHRIFVQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes, where 5-amino-1,2,4-triazole-3-carboxylic acid is reacted with methanol under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Drug Synthesis
One of the most significant applications of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is its role as an intermediate in the synthesis of antiviral drugs, particularly ribavirin. Ribavirin is a broad-spectrum antiviral agent used to treat various viral infections, including hepatitis C and respiratory syncytial virus (RSV) . The synthesis pathway involves the conversion of this triazole derivative into ribavirin through a series of chemical reactions that enhance its antiviral potency.
1.2 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this triazole have shown cytotoxic effects against leukemia cells in vitro. The mechanism appears to be related to their ability to inhibit cellular proliferation, making them potential candidates for further development as anticancer agents .
1.3 Structural Modifications for Enhanced Activity
Researchers have explored various structural modifications of this compound to improve its biological activity. For example, acetylation reactions have been studied to yield N-acetylated derivatives that display altered pharmacological profiles . These derivatives can be screened for enhanced antiviral or anticancer activities.
Agricultural Applications
2.1 Fungicides and Herbicides
The triazole ring structure is known for its fungicidal properties, and this compound has been investigated for use in agrochemicals. Its derivatives may serve as effective fungicides or herbicides due to their ability to inhibit specific enzymes involved in fungal growth . This application is particularly relevant in crop protection strategies against fungal pathogens.
2.2 Plant Growth Regulators
Additionally, compounds based on this triazole framework are being evaluated as plant growth regulators. Their application can influence plant metabolism and growth patterns, potentially leading to increased crop yields under certain conditions .
Synthesis and Production Insights
3.1 Efficient Synthesis Methods
The synthesis of this compound has been optimized through novel methods that reduce production costs and enhance yield. For instance, a recent patent describes a method that eliminates the need for hazardous diazotization steps while utilizing environmentally friendly solvents like water . This approach not only simplifies the synthesis but also improves safety during production.
3.2 Yield Optimization
Research indicates that the total yield of this compound can exceed 58% when employing these optimized synthetic routes. This efficiency is crucial for large-scale production and industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For example, as a precursor to Ribavirin, it inhibits viral RNA synthesis by targeting viral RNA polymerase . The compound’s triazole ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties and applications are influenced by substituents on the triazole ring. Key structural analogs include:
Table 1: Structural Analogs and Key Differences
*Similarity scores based on structural and functional group comparisons .
- Methyl vs. Ethyl Ester : Ethyl analogs (e.g., Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate) exhibit higher lipophilicity, making them suitable for hydrophobic environments in agrochemical formulations .
- 5-Methyl vs.
- Halogenated Derivatives : Bromo or chloro substituents at position 5 enable cross-coupling reactions, expanding utility in drug discovery .
Coordination Chemistry and Metal Complexes
Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate acts as a ligand in coordination chemistry. Its deprotonated form binds to metals via the triazole nitrogen and carboxylate oxygen:
Table 2: Comparison of Copper Complexes
The methyl group at position 5 in the title compound introduces steric effects, slightly shortening the Cu–N bond (1.9603 Å vs. ~1.97 Å in unsubstituted analogs) and stabilizing the equatorial coordination plane in copper(II) complexes .
Biological Activity
Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving triazole ring formation and carboxylate functionalization. The structural characteristics of this compound include a five-membered triazole ring with a methyl group at the 5-position and a carboxylate group at the 3-position, which are essential for its biological activity.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain triazole derivatives can inhibit the proliferation of chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Triazoles are known for their antimicrobial efficacy. This compound has demonstrated potential against a range of microbial pathogens. The compound's mechanism likely involves disruption of microbial cell membranes and inhibition of key metabolic pathways .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of triazole derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and pain pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX involved in inflammatory processes. For example, specific derivatives have shown IC50 values indicating potent inhibition of COX-2 activity .
- Induction of Apoptosis : In cancer cells, certain triazole derivatives can induce apoptosis through mitochondrial pathways and by activating caspases. This was evidenced by increased sub-G1 phase cell populations in treated leukemia cells .
- Antimicrobial Mechanisms : The antimicrobial action may involve interference with nucleic acid synthesis or disruption of cell wall integrity in bacteria and fungi .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, and how is purity validated?
- Methodological Answer : The compound is synthesized via esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions. Catalysts like sulfuric acid or thionyl chloride are often employed. Purification involves recrystallization from solvents such as ethanol or methanol. Purity is assessed using HPLC (≥98% purity) and confirmed via melting point analysis (196–199°C, lit.) .
- Key Parameters :
| Step | Reagents/Conditions | Purification Method | Purity Validation |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄/SOCl₂, reflux | Recrystallization (EtOH/MeOH) | HPLC, mp analysis |
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELX (SHELXL for refinement) and visualized with ORTEP-3. Crystallographic data collection involves monochromatic radiation (Mo-Kα or Cu-Kα). Hydrogen bonding and molecular packing are analyzed using graph set theory to classify interaction patterns .
- Example : A reported crystal structure (Acta Crystallographica Section E) shows a triclinic system with space group P-1, validated via SHELX refinement .
Q. What role does this compound play in synthesizing nucleoside analogues?
- Methodological Answer : It serves as a precursor for nucleoside analogues like Ribavirin. The triazole ring is functionalized via hydrazide formation (e.g., reacting with hydrazine to yield 1H-1,2,4-triazole-3-carbohydrazide) or coupled with sugar moieties under Mitsunobu conditions .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound using SHELX software?
- Methodological Answer : Challenges include resolving disorder in the methyl or ester groups and modeling hydrogen atoms in low-resolution data. SHELXL’s restraints (e.g., DFIX for bond distances) and TWIN commands for twinned crystals are applied. Validation tools like ADDSYM in WinGX detect missed symmetry elements .
- Data Contradictions : Discrepancies in R values may arise from incomplete data (e.g., high θ-angle omissions). Multi-scan absorption corrections (SADABS) mitigate intensity errors .
Q. How does the hydrogen bonding network influence molecular packing, and what analytical methods are used?
- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds (e.g., N–H···O and C–H···N interactions) into motifs like D (donor) and R (acceptor) patterns. These networks are visualized using Mercury software, and their impact on solubility/stability is assessed via Hirshfeld surface analysis .
Q. What strategies optimize the synthesis of triazole-based derivatives using this compound as a precursor?
- Methodological Answer :
- Functionalization : Alkylation at the triazole N1-position using alkyl halides in DMF with K₂CO₃ as base.
- Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl groups at the 5-position.
- Hybridization : Conjugation with pharmacophores (e.g., piperazine) via nucleophilic substitution .
Data Interpretation and Validation
Q. How are contradictions in spectroscopic and crystallographic data resolved during characterization?
- Methodological Answer :
- NMR Discrepancies : Ambiguities in peak assignments (e.g., overlapping signals) are resolved using 2D techniques (COSY, HSQC).
- Crystallographic Validation : Compare experimental and calculated powder X-ray diffraction (PXRD) patterns to detect polymorphic impurities.
- Multi-Technique Cross-Check : Consistency across MS, IR, and SCXRD data ensures structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
